4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a quinoline core with a thiophene ring and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable quinoline derivative in the presence of a cyclizing agent such as acetic anhydride . The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit different biological activities.
Scientific Research Applications
4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)but-2-enoic acid
- 4-Aryl-4-oxo-2-(3-thiophen-2-yl)amino]but-2-enamides
Uniqueness
4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific combination of a quinoline core with a thiophene ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
90034-62-1 |
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Molecular Formula |
C14H9NO3S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
4-oxo-2-thiophen-2-yl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO3S/c16-12-7-11(13-2-1-5-19-13)15-10-4-3-8(14(17)18)6-9(10)12/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
WTYPYDBNAWFHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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